molecular formula C31H26Cl3NO4 B5235115 2-Phenoxyethyl 7-(4-chlorophenyl)-4-(2,3-dichlorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

2-Phenoxyethyl 7-(4-chlorophenyl)-4-(2,3-dichlorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Cat. No.: B5235115
M. Wt: 582.9 g/mol
InChI Key: SFCJLMDAEKOYNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Phenoxyethyl 7-(4-chlorophenyl)-4-(2,3-dichlorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound that belongs to the class of quinoline derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenoxyethyl 7-(4-chlorophenyl)-4-(2,3-dichlorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step organic reactions. Common synthetic routes may include:

    Condensation Reactions: Combining phenoxyethyl groups with chlorophenyl and dichlorophenyl derivatives.

    Cyclization: Formation of the hexahydroquinoline ring structure.

    Esterification: Introduction of the carboxylate group.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to achieve high yield and purity. This may include:

    Catalysis: Use of catalysts to enhance reaction rates.

    Purification: Techniques such as recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, potentially altering the phenoxyethyl or quinoline moieties.

    Reduction: Reduction reactions could affect the chlorophenyl groups.

    Substitution: Halogen atoms in the chlorophenyl groups may be substituted with other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Like sodium borohydride or lithium aluminum hydride.

    Substitution Reagents: Nucleophiles such as amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while substitution could introduce new functional groups into the aromatic rings.

Scientific Research Applications

Chemistry

    Catalysis: The compound may serve as a ligand in catalytic reactions.

    Material Science: Potential use in the development of new materials with specific properties.

Biology

    Enzyme Inhibition: Possible use as an inhibitor of specific enzymes.

    Receptor Binding: Studied for its ability to bind to certain biological receptors.

Medicine

    Drug Development:

    Antimicrobial Activity: Investigated for its activity against various microbial strains.

Industry

    Chemical Synthesis: Used as an intermediate in the synthesis of other complex molecules.

    Agriculture: Potential use in the development of agrochemicals.

Mechanism of Action

The mechanism of action of 2-Phenoxyethyl 7-(4-chlorophenyl)-4-(2,3-dichlorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate would depend on its specific biological target. Generally, it may involve:

    Molecular Targets: Binding to enzymes, receptors, or DNA.

    Pathways: Modulating signaling pathways or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    Quinoline Derivatives: Such as chloroquine and quinine.

    Phenoxyethyl Compounds: Including various phenoxy herbicides.

Uniqueness

The unique combination of phenoxyethyl, chlorophenyl, and dichlorophenyl groups in this compound may confer distinct biological activities and chemical properties, making it a valuable subject of study in various fields.

For precise and detailed information, consulting specific scientific literature and databases is recommended.

Properties

IUPAC Name

2-phenoxyethyl 7-(4-chlorophenyl)-4-(2,3-dichlorophenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H26Cl3NO4/c1-18-27(31(37)39-15-14-38-22-6-3-2-4-7-22)28(23-8-5-9-24(33)30(23)34)29-25(35-18)16-20(17-26(29)36)19-10-12-21(32)13-11-19/h2-13,20,28,35H,14-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFCJLMDAEKOYNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(C2=C(N1)CC(CC2=O)C3=CC=C(C=C3)Cl)C4=C(C(=CC=C4)Cl)Cl)C(=O)OCCOC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H26Cl3NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

582.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.